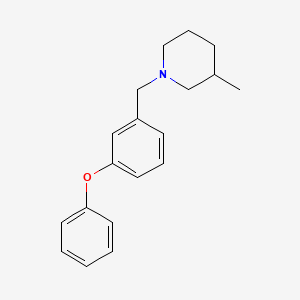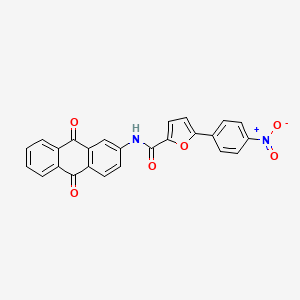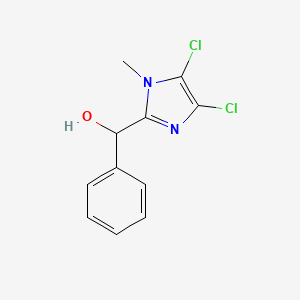![molecular formula C17H18N2O3 B5160261 N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
N-[2-methoxy-5-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPBA belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to act through the modulation of HDACs, PPARs, and TRPV1 receptors. HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in various diseases, including cancer. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of HDACs, which may contribute to its anti-tumor effects. PPARs are nuclear receptors that are involved in the regulation of lipid metabolism and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate PPARs, which may contribute to its anti-inflammatory effects. TRPV1 receptors are involved in the regulation of pain and inflammation. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to activate TRPV1 receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it has been extensively studied and has a known mechanism of action. This makes it a valuable tool for studying the role of HDACs, PPARs, and TRPV1 receptors in various diseases. However, one limitation of using N-[2-methoxy-5-(propionylamino)phenyl]benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on N-[2-methoxy-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methoxy-5-(propionylamino)phenyl]benzamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the use of N-[2-methoxy-5-(propionylamino)phenyl]benzamide in combination with other drugs or therapies could be explored as a potential treatment strategy.
合成法
The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-propionyloxybenzoic acid. This intermediate is then treated with ammonium hydroxide to obtain N-[2-methoxy-5-(propionylamino)phenyl]benzamide. The yield of N-[2-methoxy-5-(propionylamino)phenyl]benzamide from this method is approximately 80%.
科学的研究の応用
N-[2-methoxy-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[2-methoxy-5-(propionylamino)phenyl]benzamide has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body, including histone deacetylases (HDACs), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 1 (TRPV1) receptor.
特性
IUPAC Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-9-10-15(22-2)14(11-13)19-17(21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUFXCQZNWNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propanoylamino)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)

![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)